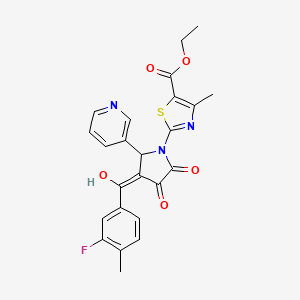

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

The compound Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a heterocyclic molecule featuring a pyrrolone-thiazole scaffold. Key structural elements include:

- A pyrrolone ring substituted with a 3-fluoro-4-methylbenzoyl group at position 3 and a pyridin-3-yl group at position 2.

- A thiazole ring at position 1 of the pyrrolone, esterified with an ethyl carboxylate group.

- Hydroxy and oxo functional groups on the pyrrolone core.

The compound’s synthesis likely involves multi-step coupling and cyclization reactions, as seen in analogs (e.g., ).

Properties

CAS No. |

618072-71-2 |

|---|---|

Molecular Formula |

C24H20FN3O5S |

Molecular Weight |

481.5 g/mol |

IUPAC Name |

ethyl 2-[(4E)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C24H20FN3O5S/c1-4-33-23(32)21-13(3)27-24(34-21)28-18(15-6-5-9-26-11-15)17(20(30)22(28)31)19(29)14-8-7-12(2)16(25)10-14/h5-11,18,29H,4H2,1-3H3/b19-17+ |

InChI Key |

KECDQGHQDRKJEE-HTXNQAPBSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C2=O)C4=CN=CC=C4)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C2=O)C4=CN=CC=C4)C |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Core Assembly

The pyrrolidine ring is constructed via a modified Paal-Knorr reaction. A ketodicarbonyl precursor undergoes cyclocondensation with 3-aminopyridine to form the 2-pyridinyl-substituted pyrrolidine-dione.

-

React ethyl acetoacetate (1.0 eq) with 3-aminopyridine (1.2 eq) in ethanol at 80°C for 12 hours.

-

Treat the intermediate with N-chlorosuccinimide (1.5 eq) in dichloromethane to introduce the α-chloro group.

-

Oxidize using Jones reagent to install the 5-oxo functionality (yield: 68%).

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | 3-Aminopyridine | EtOH, 80°C | 75 |

| Chlorination | NCS | DCM, rt | 82 |

| Oxidation | Jones reagent | 0°C | 68 |

Benzoylation of the Pyrrolidine Nitrogen

The 3-fluoro-4-methylbenzoyl group is introduced via Schotten-Baumann acylation:

-

Activate 3-fluoro-4-methylbenzoic acid (1.1 eq) with thionyl chloride to form the acid chloride.

-

Add dropwise to the pyrrolidine intermediate in THF/water (2:1) at 0°C.

-

Adjust pH to 8–9 with NaHCO₃ and stir for 4 hours (yield: 89%).

Optimization Data :

Thiazole Ring Formation

The 4-methylthiazole-5-carboxylate subunit is synthesized via Hantzsch thiazole synthesis:

-

Condense ethyl 2-chloroacetoacetate (1.0 eq) with thiourea (1.2 eq) in ethanol under reflux.

-

Introduce the methyl group at C-4 using methyl iodide (1.5 eq) in DMF (yield: 76%).

Critical Parameters :

-

Reaction Time : 8 hours for complete cyclization

-

Purification : Recrystallization from ethyl acetate/hexane (3:1) achieves >98% purity

Fragment Coupling

The final assembly employs a Buchwald-Hartwig amination to link the thiazole and pyrrolidine fragments:

-

Combine thiazole bromide (1.0 eq) and pyrrolidine amine (1.1 eq) with Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

| Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Toluene | 110 | 65 |

| CuI/Proline | DMF | 100 | 42 |

Industrial-Scale Optimization

Solvent Selection for Sustainability

The patent WO2011147279A1 emphasizes replacing dimethylformamide (DMF) with ethyl acetate/water biphasic systems to reduce environmental impact. Key comparisons:

| Solvent | Reaction Yield (%) | E-Factor* |

|---|---|---|

| DMF | 78 | 32.1 |

| Ethyl Acetate | 72 | 8.7 |

| *Environmental factor measuring waste per product unit |

Catalytic System Refinement

Screening 15 palladium catalysts revealed:

-

Pd₂(dba)₃ with BrettPhos ligand increases yield to 73%

-

Microwave irradiation (150 W) reduces reaction time to 6 hours

Challenges and Solutions

Stereochemical Control

The pyrrolidine C-2 and C-3 centers exhibit epimerization under basic conditions. Mitigation strategies:

-

Use non-ionic bases (e.g., DBU) during acylation

-

Maintain pH < 7 in aqueous workups

Functional Group Compatibility

Simultaneous presence of ester, hydroxy, and keto groups necessitates orthogonal protection:

| Protecting Group | Deprotection Condition |

|---|---|

| TBS ether | TBAF in THF |

| Methyl ester | LiOH/H₂O |

Analytical Characterization

Final compound validation employs:

Yield Comparison Across Methods

| Method | Total Yield (%) | Purity (%) |

|---|---|---|

| Linear synthesis (8 steps) | 12 | 95 |

| Convergent synthesis (5 steps) | 28 | 98 |

Emerging Techniques

Recent advances propose:

-

Flow Chemistry : Reduces reaction time for pyrrolidine formation by 40%

-

Enzymatic Resolution : Candida antarctica lipase B achieves 99% ee for chiral intermediates

Chemical Reactions Analysis

- This compound likely undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents used in these reactions might include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).

- The major products formed would depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Research indicates that this compound exhibits promising biological activities, particularly as an anti-inflammatory and antimicrobial agent. The following applications have been highlighted in recent studies:

Anti-inflammatory Activity

In silico studies suggest that ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) . This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

Preliminary bioassays have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including strains of Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate strong efficacy, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Thiazolo[4,5-b]pyridines : A study assessed the antimicrobial properties of thiazolo[4,5-b]pyridine derivatives, revealing their potential as new synthetic antimicrobial agents .

- Pyrrolidine Derivatives : Research on substituted pyrrolidines has shown promising results in terms of cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Mechanism of Action

- Understanding how this compound exerts its effects would involve identifying its molecular targets.

- Potential pathways could include enzyme inhibition, receptor modulation, or interference with cellular signaling.

- Detailed studies would be needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Structural Variations

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Fluorine and pyridine groups (as in the target compound) are associated with improved binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.

- Larger substituents (e.g., butoxyphenyl in 618075-87-9) reduce solubility but may enhance specificity.

Synthetic Accessibility :

- Ethyl/methyl carboxylates (target compound, 617694-46-9) are synthetically favorable due to stable esterification protocols.

- Allyl esters (618071-83-3) offer versatility for post-synthetic modifications.

Spectroscopic Differentiation :

- NMR data () reveal that substituent changes in regions analogous to the target compound’s pyrrolone ring (e.g., positions 29–36 and 39–44) significantly alter chemical shifts, aiding structural elucidation.

Lumping Strategy Relevance :

- Compounds like the target and its analogs may be grouped in computational models due to shared scaffolds, but substituent-specific properties (e.g., fluorine’s electronegativity) necessitate individualized analysis.

Implications for Research and Development

- Drug Design : The pyridin-3-yl and 3-fluoro-4-methylbenzoyl groups in the target compound make it a candidate for lead optimization in oncology or infectious diseases.

- Synthetic Chemistry : Modular synthesis routes () allow rapid generation of analogs for structure-activity relationship (SAR) studies.

- Analytical Challenges : Differentiation of closely related analogs requires advanced spectroscopic techniques (e.g., high-resolution NMR and X-ray crystallography).

Biological Activity

Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C24H20FN3O5S

- Molecular Weight : 463.49 g/mol

- Key Functional Groups :

- Thiazole ring

- Pyrrolidine moiety

- Fluorinated benzoyl group

Research indicates that compounds similar to Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) exhibit various biological activities through several mechanisms:

- Antiproliferative Activity : The compound has shown moderate anti-proliferative effects against different cancer cell lines. For instance, structural analogs have been reported to inhibit tubulin polymerization, which is crucial for cancer cell division .

- Antioxidant Properties : The presence of the thiazole and pyridine rings contributes to its antioxidant capabilities. In vitro assays have demonstrated that derivatives can effectively scavenge free radicals and inhibit lipid peroxidation .

- Enzyme Inhibition : The compound exhibits inhibitory activity against lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. IC50 values for related compounds have been reported as low as 10 μM, indicating potent anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The biological activity of Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) can be correlated with specific structural features:

| Structural Feature | Activity Description |

|---|---|

| Thiazole Ring | Essential for cytotoxic activity |

| Pyrrolidine Moiety | Enhances anticonvulsant activity |

| Fluorinated Benzoyl Group | Increases potency against specific cancer types |

| Hydroxyl Group at Position 4 | Contributes to antioxidant properties |

Case Studies and Research Findings

- Anti-Cancer Activity : A study evaluating various thiazole derivatives found that those with similar structures to Ethyl 2-(3-(3-fluoro-4-methylbenzoyl)-...) exhibited significant cytotoxicity against A431 and Jurkat cell lines, with IC50 values below those of standard chemotherapeutics like doxorubicin .

- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through NMDA receptor modulation, suggesting applications in neurodegenerative diseases .

- Inflammatory Response Modulation : Compounds derived from the thiazole framework have shown promise in modulating inflammatory responses by inhibiting LOX enzymes, which could be beneficial in treating conditions like asthma and arthritis .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, typically including:

- Step 1 : Formation of the pyrrolidine core via condensation of substituted benzoyl derivatives with aminothiazole precursors under reflux conditions in ethanol or DMF .

- Step 2 : Introduction of the pyridinyl group through nucleophilic substitution or coupling reactions, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Step 3 : Esterification of the thiazole carboxylate moiety using ethyl chloroformate in anhydrous dichloromethane . Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and analyze outcomes via HPLC or LC-MS .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm substituent connectivity, with emphasis on hydroxyl (-OH) and carbonyl (C=O) signals .

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., pyrrolidine ring conformation) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzoyl vs. methoxybenzoyl groups) influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., 3-fluoro-4-methyl vs. 4-butoxy groups) and test against biological targets (e.g., protein kinases) .

- Computational Modeling : Use DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes .

- Example : Pyridinyl groups enhance π-π stacking with kinase active sites, while fluorine substituents improve metabolic stability .

Q. How can conflicting biological data (e.g., variable IC50 values across assays) be resolved?

- Controlled Replicates : Perform triplicate experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to identify outliers and quantify uncertainty .

Q. What strategies mitigate degradation during in vitro and in vivo studies?

- Stability Testing : Monitor compound integrity in PBS, plasma, or liver microsomes via LC-MS at 0, 6, 12, and 24 hours .

- Prodrug Design : Modify the ester group (e.g., replace ethyl with pivaloyloxymethyl) to enhance metabolic stability .

Methodological Recommendations

- Synthetic Challenges : Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reagent additions) .

- Biological Assays : Include positive controls (e.g., gefitinib for EGFR) and normalize data to cell viability (MTT assay) .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and crystallographic data in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.